molecular formula C15H20N2OS B2888219 N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1797246-89-9

N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2888219
CAS No.: 1797246-89-9
M. Wt: 276.4
InChI Key: BXAYDYUTXBVEGT-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a dicyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a methylsulfanyl group using reagents like sodium methanethiolate.

    Addition of the Dicyclopropylmethyl Group: The dicyclopropylmethyl group can be attached via alkylation reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

    Substitution: Nucleophiles like sodium methanethiolate for introducing methylsulfanyl groups, or electrophiles like alkyl halides for further alkylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the pyridine ring and the carboxamide group suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics, due to the presence of the dicyclopropylmethyl and methylsulfanyl groups.

Mechanism of Action

The exact mechanism of action of N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions due to its aromatic pyridine ring. The carboxamide group could form hydrogen bonds with biological macromolecules, while the methylsulfanyl group could participate in thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a cyclopropylmethyl group instead of a dicyclopropylmethyl group.

    N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.

    N-(dicyclopropylmethyl)-N-methyl-2-(ethylsulfanyl)pyridine-3-carboxamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

The uniqueness of N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide lies in the combination of its substituents, which confer specific chemical and physical properties. The dicyclopropylmethyl group provides steric bulk and rigidity, the methylsulfanyl group offers potential for sulfur-based reactivity, and the carboxamide group allows for hydrogen bonding interactions.

Properties

IUPAC Name

N-(dicyclopropylmethyl)-N-methyl-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-17(13(10-5-6-10)11-7-8-11)15(18)12-4-3-9-16-14(12)19-2/h3-4,9-11,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAYDYUTXBVEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1CC1)C2CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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